molecular formula C13H17NO4 B6340202 methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate CAS No. 1221341-72-5

methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate

Cat. No.: B6340202
CAS No.: 1221341-72-5
M. Wt: 251.28 g/mol
InChI Key: UXXUHBOGEKSZOW-UHFFFAOYSA-N
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Description

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate is a synthetic organic compound featuring a benzodioxole moiety linked via a methylene bridge to an amino group at the C3 position of a methyl butanoate ester. The benzodioxol group (2H-1,3-benzodioxol-5-yl) is a bicyclic structure known for its electron-rich aromatic system, which often enhances binding affinity in bioactive molecules. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., benzodioxol-containing ketones, aldehydes, and esters) offer insights for comparison .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXUHBOGEKSZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with 3,4-methylenedioxyphenyl acetone, a precursor amenable to chiral reduction. This ketone undergoes enantioselective reduction to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol, establishing the stereochemical foundation. Subsequent steps involve:

  • Pictet-Spengler Cyclization : Reaction with p-nitrobenzaldehyde forms a dihydrobenzopyran intermediate.

  • Oxidation : Sodium hydroxide and dimethyl sulfoxide (DMSO) oxidize the pyran to a hemiketal.

  • Hydrazone Formation : Acetic hydrazide introduces the nitrogen moiety under acidic reflux.

  • Intramolecular Alkylation : Methanesulfonyl chloride and triethylamine facilitate ring closure to the benzodiazepine scaffold.

Chiral Reduction

The initial reduction employs sodium borohydride or biocatalysts to achieve >95% enantiomeric excess (EE). Temperature control (0–5°C) prevents racemization, while aqueous workup isolates the alcohol in 85–90% yield.

Pictet-Spengler Cyclization

Heating with p-nitrobenzaldehyde in toluene under Dean-Stark conditions removes water, driving the reaction to completion. This step achieves 95% conversion, forming 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran.

Oxidation to Hemiketal

Aerobic oxidation with NaOH/DMSO at 45°C generates the hemiketal intermediate. Catalytic air flow ensures consistent yields of 87–93%.

Hydrazone Formation and Alkylation

Refluxing with acetic hydrazide in HCl-doped toluene produces the hydrazone, which undergoes methanesulfonylation at −5°C. Intramolecular alkylation with sodium hydride closes the diazepine ring, yielding the final product at 80–95% potency.

Purification and Isolation Techniques

StepMethodSolvent SystemYieldPurity
Chiral ReductionResin AdsorptionAcetone/Water85–90%95% EE
Hemiketal IsolationPrecipitationHexane/Methylene Chloride87–93%99%
Final ProductCrystallizationIsopropanol80–95%99%

Post-reaction mixtures are purified via resin adsorption (Amberlite® XAD-16), eluting with acetone to recover intermediates. Crystallization from isopropanol removes residual impurities, enhancing enantiomeric purity.

Critical Analysis of Methodologies

Stereochemical Control

Early chiral reduction ensures high EE, avoiding costly resolutions later. Biocatalytic methods may further improve sustainability.

Solvent and Reagent Selection

  • Toluene : Preferred for azeotropic water removal in cyclization.

  • Methanesulfonyl Chloride : Optimal for sulfonate intermediate stability.

  • Triethylamine : Neutralizes HCl, preventing side reactions.

Scalability Challenges

Large-scale hexane addition for precipitation requires precise cooling rates to avoid oiling out. Process analytical technology (PAT) monitors crystallization kinetics .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Features of Methyl 3-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}butanoate and Analogs

Compound Name Core Structure Functional Groups Molecular Formula Key Substituents Reference
This compound Butanoate ester Ester, secondary amine C₁₃H₁₅NO₄ 2H-1,3-Benzodioxol-5-ylmethyl, methyl ester
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Butanone Ketone, secondary amine C₁₂H₁₅NO₃ 2H-1,3-Benzodioxol-5-yl, methylamino
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal Propanal Aldehyde C₁₁H₁₂O₃ 2H-1,3-Benzodioxol-5-yl, methyl
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate Benzimidazole, butanoate Ester, tertiary amine, alcohol C₂₄H₃₀N₄O₃ Benzyl, hydroxyethyl, methyl

Key Observations:

Functional Group Diversity :

  • The target compound’s ester and amine groups contrast with the ketone-amine combination in and the aldehyde in . Esters (as in the target and ) are hydrolytically labile, whereas ketones () are more stable, affecting their reactivity in drug design.
  • The benzimidazole core in introduces aromatic nitrogen heterocycles, which often enhance pharmacological activity compared to benzodioxol systems.

Substituent Effects: The 2H-1,3-benzodioxol-5-yl group is common in fragrances and bioactive molecules due to its lipophilicity and π-electron density . Its placement on a methylene bridge in the target compound may improve solubility compared to direct attachment (e.g., ).

Synthetic Pathways :

  • Reductive amination (used in with NaBH₃CN) could theoretically apply to the target compound’s synthesis.
  • Benzodioxol-containing precursors (e.g., 3-methylpropanal in ) might serve as intermediates, though specific routes are speculative.

Pharmacological Potential:

  • Benzodioxol Derivatives: Compounds like 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one () may share bioactivity with the target compound, such as CNS modulation (e.g., MAO inhibition) or antimicrobial effects, though explicit data are lacking.
  • Benzimidazole Analogs: The ethyl butanoate derivative in highlights applications in metal-catalyzed C–H functionalization, suggesting the target compound’s utility in catalysis or polymer chemistry.

Industrial Relevance:

  • The target’s ester group could enhance volatility or stability in such formulations.

Biological Activity

Methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate is a compound characterized by its unique structural features, including a benzodioxole ring and a butanoate ester . This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C12_{12}H15_{15}NO4_4
  • Molar Mass : 239.25 g/mol
  • CAS Number : 1155159-50-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminobutanoic acid with 2H-1,3-benzodioxole-5-carbaldehyde . The process is conducted under controlled temperature and pH conditions, utilizing catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The final product is often purified through recrystallization or chromatography methods.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodioxole moiety is known to modulate the activity of various enzymes and receptors. For instance:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells.
  • Receptor Interaction : The compound has shown potential in altering receptor signaling pathways, which could impact neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Entactogen Properties : Research on MDMA-like compounds indicates that they exhibit unique behavioral activities distinct from traditional hallucinogens and stimulants. The presence of the benzodioxole structure may contribute to these effects .
  • Antitumor Activity : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could possess similar properties.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of Action
This compoundPotential antitumor effectsEnzyme inhibition leading to apoptosis
(+)-MBDBEntactogen-like effectsPresynaptic serotonergic mechanisms
MDMAStimulant and entactogen propertiesModulation of serotonergic systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate, and what reagents are typically employed?

  • Methodology : Synthesis often involves multi-step reactions, starting with functionalization of the benzodioxole moiety. For example, coupling the benzodioxol-5-ylmethylamine derivative with methyl 3-aminobutanoate under acidic or basic conditions. Reagents like lithium aluminum hydride (reduction) or alkyl halides (substitution) are common for modifying intermediates .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Optimize pH and temperature to avoid side reactions (e.g., ester hydrolysis) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

  • Methodology :

  • 1H-NMR : Identify protons on the benzodioxole ring (δ 6.7–6.9 ppm, aromatic), the methyleneamino group (δ 2.5–3.5 ppm), and the ester methyl group (δ 3.7–3.9 ppm) .
  • IR : Confirm ester carbonyl (∼1740 cm⁻¹) and amine N-H stretches (∼3300 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via HPLC. Solubility can be tested in DMSO, ethanol, and aqueous buffers (pH 1–12) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., fluorescence quenching) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs to isolate activity-contributing moieties .

Q. How can process optimization improve yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, reaction time).
  • Membrane Separation : Implement nanofiltration or crystallization techniques for purification, reducing solvent waste .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the benzodioxole or amino ester groups systematically and test effects on target binding.
  • Retrosynthetic Analysis : Plan derivative synthesis using disconnections aligned with green chemistry principles (e.g., atom economy) .

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